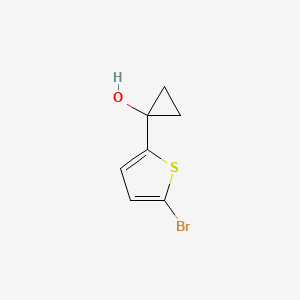![molecular formula C8H10BrCl2N3 B13605363 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and methyl groups in its structure makes it a valuable scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The bromination occurs at the 3-position of the imidazo[1,2-a]pyridine ring, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The dihydrochloride salt is then formed by reacting the brominated compound with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles. Reactions are typically carried out in polar solvents such as methanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxy-2-methylimidazo[1,2-a]pyridine .
Aplicaciones Científicas De Investigación
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Similar structure but different counterion, which can affect its solubility and reactivity.
6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine: Contains an ethyl group instead of a methyl group, leading to different chemical properties.
Uniqueness
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H10BrCl2N3 |
|---|---|
Peso molecular |
298.99 g/mol |
Nombre IUPAC |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H8BrN3.2ClH/c1-5-8(9)12-4-6(10)2-3-7(12)11-5;;/h2-4H,10H2,1H3;2*1H |
Clave InChI |
BFXXHFVYVAHVJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(C=CC2=N1)N)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)








![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)




